

An In-depth Technical Guide to the Isolation and Discovery of β -Chamigrene

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Compound of Interest

Compound Name: *beta-Chamigrene*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

β -chamigrene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community due to its unique spiro[5.5]undecane framework and promising biological activities. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of β -chamigrene. It includes detailed experimental protocols for its extraction from natural sources and its chemical synthesis, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the potential molecular mechanisms underlying its observed anti-inflammatory and antimicrobial effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

β -chamigrene is a carbobicyclic sesquiterpene characterized by a spiro[5.5]undecane skeleton. [1] First isolated in 1967, it is a representative member of the chamigrene family of natural products, which are found in a variety of terrestrial and marine organisms.[2] The compound is recognized for its distinctive earthy and woody aroma and is known to be soluble in organic solvents while exhibiting low solubility in water.[2] The unique structural architecture of β -chamigrene, featuring two quaternary carbon centers, has made it a challenging and attractive target for total synthesis.[2] Beyond its interesting chemical structure, β -chamigrene has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and

cytotoxic effects, making it a molecule of interest for further investigation in drug discovery programs.^{[3][4]}

Isolation from Natural Sources

β -chamigrene has been isolated from a diverse range of natural sources, including plants of the Asteraceae family, the red algae genus *Laurencia*, and other plants such as *Toona calantas* and *Schisandra chinensis*.^{[1][2]} The following protocol provides a general methodology for the isolation of β -chamigrene from marine algae, a common source of chamigrene-type sesquiterpenes.

Experimental Protocol: Isolation from *Laurencia* species

This protocol is adapted from established methods for the isolation of sesquiterpenes from red algae.

2.1.1. Sample Collection and Preparation:

- Freshly collect specimens of *Laurencia* species.
- Thoroughly clean the algal material with seawater to remove sand, epiphytes, and other debris.
- Air-dry the cleaned material at room temperature in a well-ventilated area until completely dry.
- Grind the dried algae into a fine powder using a blender.

2.1.2. Extraction:

- Macerate the powdered algal material in a suitable organic solvent, such as a mixture of dichloromethane and methanol (1:1 v/v), at room temperature.
- Perform the extraction multiple times (e.g., 3x) to ensure the exhaustive removal of secondary metabolites.
- Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification:

- Subject the crude extract to silica gel column chromatography.
- Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.
- Monitor the collected fractions by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the fractions containing β -chamigrene using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of β -chamigrene has been accomplished through a combination of spectroscopic techniques. The following tables summarize its key physical and spectral properties.

Physical Properties of β -Chamigrene

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄	[5]
Molecular Weight	204.35 g/mol	[5]
Boiling Point	273.00 to 274.00 °C @ 760.00 mm Hg	[6]
Refractive Index	1.51100 @ 20.00 °C	[6]
Specific Rotation ([α] _D)	Varies depending on the enantiomer and conditions	

Note: The specific rotation of β -chamigrene is dependent on the enantiomeric form and the solvent, temperature, and wavelength used for measurement.

Spectroscopic Data of β -Chamigrene

3.2.1. ^1H and ^{13}C NMR Spectral Data

While a complete, experimentally-derived and published table of NMR data for β -chamigrene is not readily available in the searched literature, synthetic routes to β -chamigrene have been confirmed using ^1H and ^{13}C NMR. The expected chemical shifts can be inferred from related chamigrene structures and general principles of NMR spectroscopy. Key expected resonances would include signals for methyl groups, olefinic protons, and quaternary carbons characteristic of the spirocyclic core.

3.2.2. Mass Spectrometry (MS)

The mass spectrum of β -chamigrene is characterized by a molecular ion peak corresponding to its molecular weight.

m/z	Interpretation
204	$[\text{M}]^+$

Note: Further fragmentation patterns would be observed, providing structural information.

3.2.3. Infrared (IR) Spectroscopy

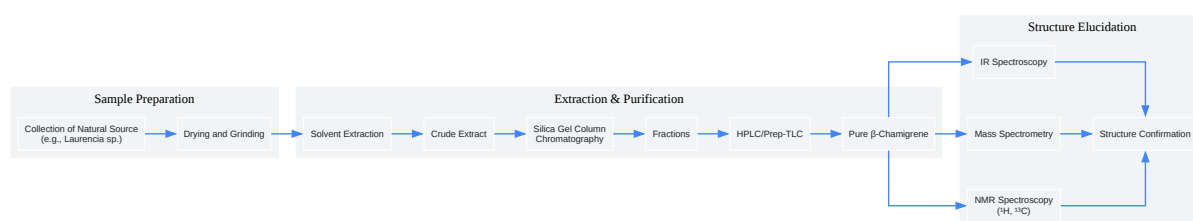
The IR spectrum of β -chamigrene would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Interpretation
~3080	=C-H stretch (exocyclic methylene)
~2950-2850	C-H stretch (alkane)
~1645	C=C stretch (alkene)
~890	=C-H bend (exocyclic methylene)

Experimental Workflows and Biological Signaling Pathways

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of β -chamigrene from a natural source is depicted below.



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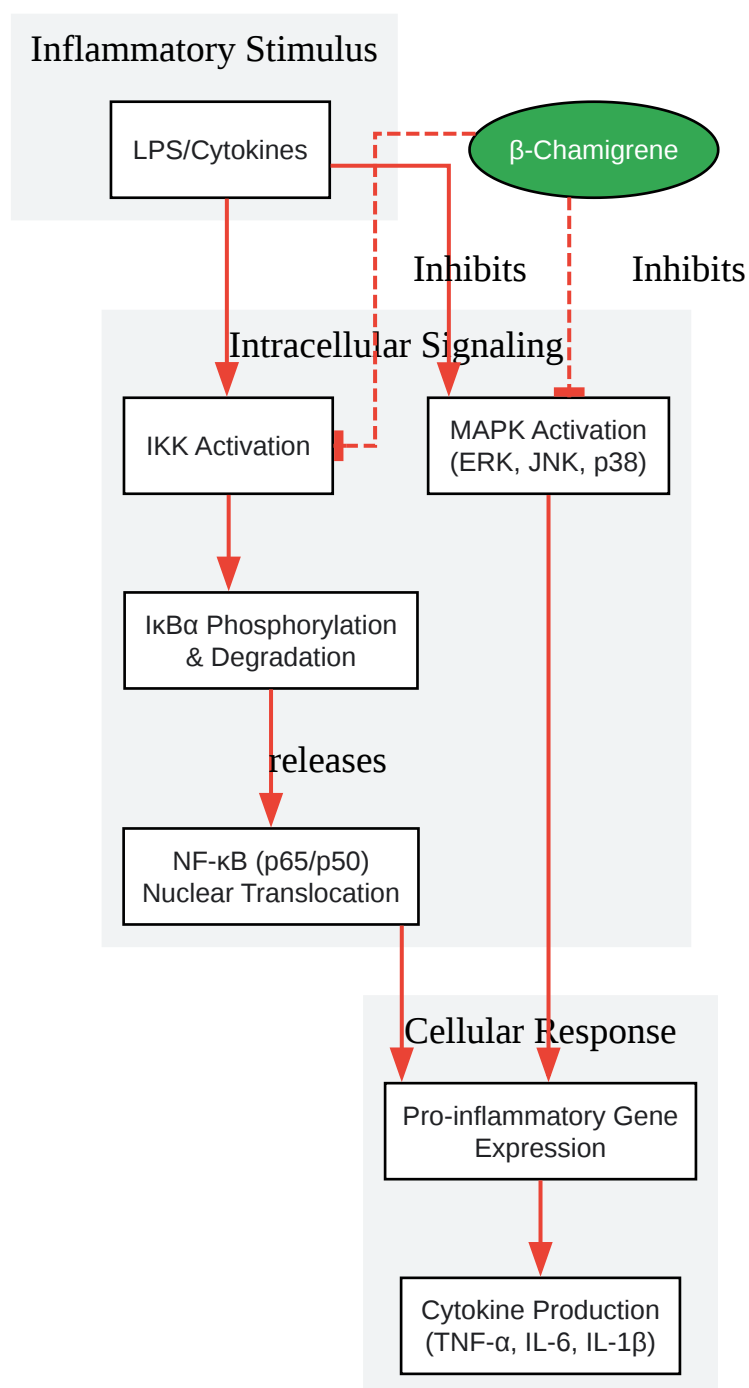
Isolation and Characterization Workflow.

Postulated Signaling Pathways for Biological Activity

Based on the known biological activities of sesquiterpenes, the following signaling pathways are postulated to be involved in the anti-inflammatory and antimicrobial effects of β -chamigrene.

4.2.1. Anti-Inflammatory Signaling Pathway

Sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

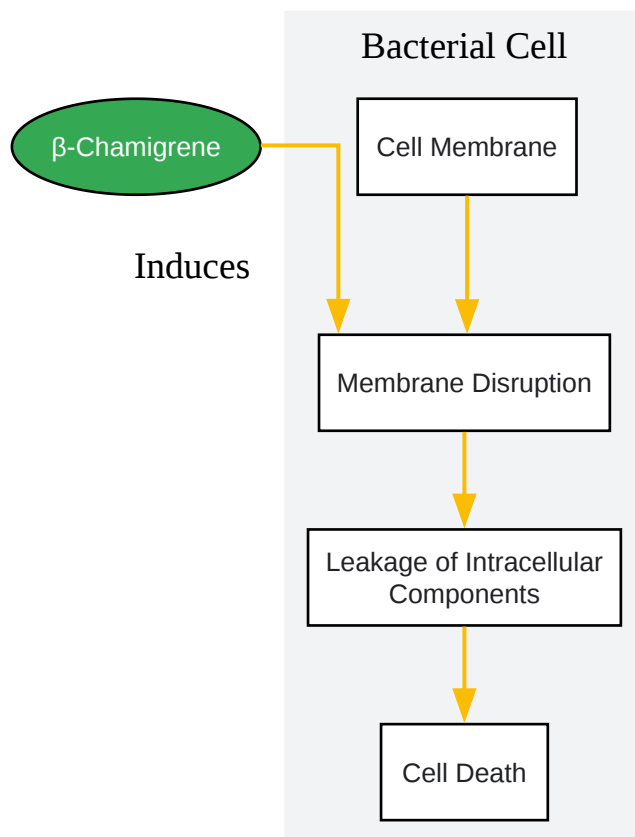


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Postulated Anti-Inflammatory Mechanism.

4.2.2. Antimicrobial Mechanism of Action

A common mechanism of antimicrobial action for sesquiterpenes involves the disruption of the microbial cell membrane.



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Postulated Antimicrobial Mechanism.

Conclusion

β -chamigrene stands out as a fascinating natural product with a complex chemical structure and a spectrum of interesting biological activities. This guide has provided a detailed overview of the methodologies for its isolation and characterization, along with a compilation of its known physicochemical and spectroscopic data. The elucidated potential mechanisms of its anti-inflammatory and antimicrobial actions offer a foundation for further pharmacological investigation. For researchers and professionals in drug development, β -chamigrene represents a promising scaffold for the design and synthesis of novel therapeutic agents. Further studies are warranted to fully explore its therapeutic potential and to establish a more comprehensive understanding of its structure-activity relationships.

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